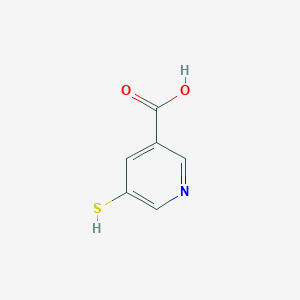

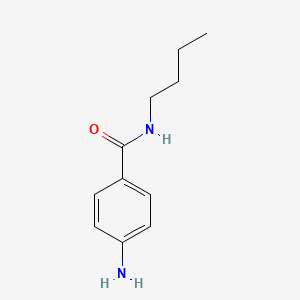

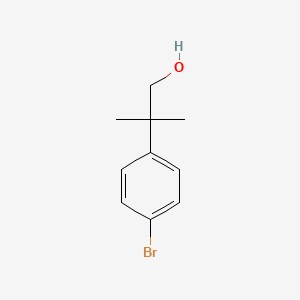

![molecular formula C9H12O B1281492 Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde CAS No. 38259-00-6](/img/structure/B1281492.png)

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde

説明

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is a chemical compound that is part of a broader class of bicyclic structures with potential applications in polymerization and natural product synthesis. The compound's structure includes a bicyclic octene ring system with a carboxaldehyde functional group, which can participate in various chemical reactions due to its electrophilic nature .

Synthesis Analysis

The synthesis of related bicyclic compounds often involves strategies such as the Diels-Alder reaction, which is a cornerstone in the construction of cyclic structures. For instance, bicyclo[2.2.2]oct-7-ene derivatives have been synthesized using a one-pot Diels-Alder reaction, demonstrating the utility of this method in creating complex bicyclic frameworks . Similarly, the synthesis of bicyclo[2.2.2]oct-5-en-2-ones has been achieved through Diels-Alder reactions with masked ortho-benzoquinones, highlighting the versatility of this approach in generating the core bicyclic structure .

Molecular Structure Analysis

The molecular structure of bicyclic compounds like Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is characterized by a rigid framework that can influence the compound's reactivity and physical properties. The presence of a carboxaldehyde group in such a rigid system can lead to unique reactivity patterns, as seen in the regioregular polymerization of related carboxaldehyde-containing monomers . The rigidity of the bicyclic structure also plays a role in the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones, where the stereochemistry of the product can be controlled using chiral auxiliaries .

Chemical Reactions Analysis

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde and its derivatives are versatile intermediates in various chemical reactions. They can undergo polymerization reactions, such as the alternating ring-opening metathesis polymerization (AROMP), to yield polymers with specific regio- and stereochemistry . Additionally, the bicyclic structure can be functionalized through reactions like the aldol reaction to produce β-hydroxy ketones and enones, which have distinct odor properties . The presence of the carboxaldehyde group also allows for further transformations, such as the preparation of C2-symmetric ligands for catalytic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For example, polyimides derived from bicyclo[2.2.2]oct-7-ene tetracarboxylic dianhydrides are soluble in polar solvents, form colorless films, and exhibit thermal stability up to approximately 360°C . The polymerization of bicyclo[2.2.2]oct-2-ene results in polymers with a specific cis/trans double bond distribution, which can affect the material's properties . The rigidity of the bicyclic framework also contributes to the stereoselectivity observed in the synthesis of related compounds .

科学的研究の応用

Polymer Synthesis and Alternating Ring-Opening Metathesis Polymerization (AROMP)

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde and its derivatives have been utilized in polymer chemistry, particularly in the development of novel monomers for alternating ring-opening metathesis polymerization (AROMP). This process involves the creation of polymers through the alternating reaction of different monomers, such as cyclohexene and bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde. These polymers exhibit unique characteristics like regioregularity, offering potential applications in material science and engineering (Chen, Li, & Sampson, 2018).

Natural Product Synthesis

In the field of organic synthesis, bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde plays a critical role in the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones. These compounds are crucial intermediates in the synthesis of various natural products and pharmaceuticals. Their synthesis often involves intricate reactions like carbohydrate-templated asymmetric Diels-Alder reactions, highlighting the compound's versatility in enabling complex molecular constructions (Luo et al., 2008).

Photochemical Reactions in Sesquiterpene Synthesis

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde has been studied in photochemical reactions, particularly in the context of synthesizing sesquiterpenes like sesquicarene and sirenin. Through photochemical reactions, this compound can be transformed into other complex structures, demonstrating its utility in the synthesis of biologically active natural products (Katayama et al., 1997).

Gradient Copolymer Preparation

Research has also explored the use of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde in preparing gradient copolymers. These copolymers, created from alternating ring-opening metathesis of different monomers, have unique properties that can be tuned for specific applications, such as in coatings, adhesives, and advanced material fabrication (Boadi & Sampson, 2021).

Safety And Hazards

“Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde” is classified as a combustible liquid (Hazard Statement: H227) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

特性

IUPAC Name |

bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,6-9H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHFYKPIADOPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC1CC2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500302 | |

| Record name | Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde | |

CAS RN |

38259-00-6 | |

| Record name | Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

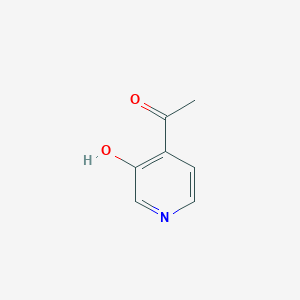

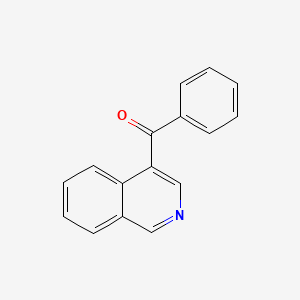

![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)